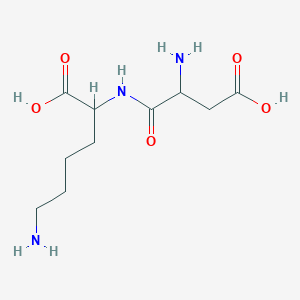

Aspartyl-Lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

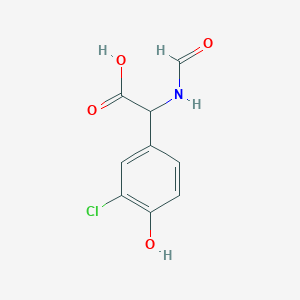

Aspartyl-Lysine is a dipeptide composed of aspartic acid and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .

Métodos De Preparación

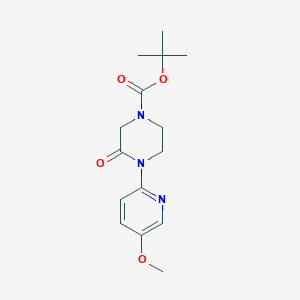

Synthetic Routes and Reaction Conditions: Aspartyl-Lysine can be synthesized through peptide synthesis methods, which involve the coupling of aspartic acid and lysine. The synthesis typically involves the protection of amino and carboxyl groups to prevent side reactions. Common reagents used in the synthesis include carbodiimides for activation of the carboxyl group and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino groups .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases that specifically cleave peptide bonds to form the desired dipeptide. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Aspartyl-Lysine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. Hydrolysis of this compound results in the formation of aspartic acid and lysine. Oxidation reactions can lead to the formation of reactive oxygen species, which may further react with the dipeptide .

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or metal catalysts.

Isomerization: Often occurs under physiological conditions and can be studied using specific peptide mapping methods.

Major Products Formed:

Hydrolysis: Aspartic acid and lysine.

Oxidation: Various oxidized derivatives of aspartic acid and lysine.

Isomerization: Isothis compound and other isomeric forms.

Aplicaciones Científicas De Investigación

Aspartyl-Lysine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein catabolism and cell signaling.

Medicine: Studied for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements.

Mecanismo De Acción

Aspartyl-Lysine exerts its effects through various molecular targets and pathways. It is involved in protein catabolism, where it acts as an intermediate in the breakdown of proteins into amino acids. The compound can also participate in cell signaling pathways, influencing cellular functions and responses .

Comparación Con Compuestos Similares

Aspartyl-Lysine is unique due to its specific combination of aspartic acid and lysine. Similar compounds include other dipeptides such as:

Aspartyl-Phenylalanine: Known for its use in the artificial sweetener aspartame.

Aspartyl-Glutamine: Studied for its role in protein synthesis and metabolism.

Aspartyl-Serine: Investigated for its involvement in cellular signaling and enzymatic reactions.

Propiedades

IUPAC Name |

6-amino-2-[(2-amino-3-carboxypropanoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Aspartyl-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)

![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)

![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)

![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)

![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)